molecular formula C8H15ClO B13248755 (3-Chloropropoxy)cyclopentane

(3-Chloropropoxy)cyclopentane

Cat. No.: B13248755
M. Wt: 162.66 g/mol
InChI Key: OLVORCJYEAXYAL-UHFFFAOYSA-N
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Description

(3-Chloropropoxy)cyclopentane is an organic compound with the molecular formula C8H15ClO and a molecular weight of 162.66 g/mol . It is a halogenated compound, specifically a chlorinated ether, and is used primarily in research settings. The compound is characterized by a cyclopentane ring attached to a 3-chloropropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropropoxy)cyclopentane typically involves the reaction of cyclopentanol with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol is replaced by the 3-chloropropoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely include steps for purification and quality control to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropoxy)cyclopentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the chlorinated group to a hydrocarbon chain.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include ethers, alcohols, or amines, depending on the nucleophile used.

    Oxidation: Products include cyclopentanone or 3-chloropropoxycyclopentanone.

    Reduction: Products include cyclopentane derivatives with reduced chlorinated groups.

Scientific Research Applications

(3-Chloropropoxy)cyclopentane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Chloropropoxy)cyclopentane involves its interaction with molecular targets through its chlorinated and ether functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A precursor in the synthesis of (3-Chloropropoxy)cyclopentane.

    3-Chloropropyl chloride: Another precursor used in the synthesis.

    Cyclopentane: The parent hydrocarbon structure.

Uniqueness

This compound is unique due to its specific combination of a cyclopentane ring and a 3-chloropropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific reactivity and interactions are required.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

3-chloropropoxycyclopentane

InChI

InChI=1S/C8H15ClO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-7H2

InChI Key

OLVORCJYEAXYAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCCCCl

Origin of Product

United States

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